![molecular formula C16H16F2N6S B6457777 4-(difluoromethyl)-2-methyl-6-(4-{[1,3]thiazolo[4,5-c]pyridin-2-yl}piperazin-1-yl)pyrimidine CAS No. 2549004-99-9](/img/structure/B6457777.png)
4-(difluoromethyl)-2-methyl-6-(4-{[1,3]thiazolo[4,5-c]pyridin-2-yl}piperazin-1-yl)pyrimidine
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Overview
Description
4-(difluoromethyl)-2-methyl-6-(4-{[1,3]thiazolo[4,5-c]pyridin-2-yl}piperazin-1-yl)pyrimidine is a useful research compound. Its molecular formula is C16H16F2N6S and its molecular weight is 362.4 g/mol. The purity is usually 95%.
The exact mass of the compound 4-(difluoromethyl)-2-methyl-6-(4-{[1,3]thiazolo[4,5-c]pyridin-2-yl}piperazin-1-yl)pyrimidine is 362.11252203 g/mol and the complexity rating of the compound is 450. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Green Synthesis and Characterisation
This compound has been used in the green synthesis and characterisation of novel [1,3,4]thiadiazolo/benzo[4,5]thiazolo[3,2-a]pyrimidines . The synthesis process involves a one-pot three-component fusion reaction between chosen substrates of 1,3,4-thiadiazole-amines or 2-amino-benzothiazole, aldehydes and active methylene compounds .
Medicinal Applications
The compound has been found to have diverse pharmacological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, enzyme inhibitors (carbonic anhydrase inhibitors, cholinesterase inhibitors, alkaline phosphatase inhibitors, anti-lipase activity, and aromatase inhibitors) and antitubercular agents .
Inhibitor of Acetyl-CoA Carboxylase 2
The compound has been used as a potent and selective inhibitor of acetyl-CoA carboxylase 2 . This enzyme plays a crucial role in fatty acid metabolism, and its inhibition can be beneficial in the treatment of conditions like obesity and diabetes.
Inhibitor of Human Adenosine A Receptor
The compound has also shown potent and selective inhibition of the human adenosine A receptor . This receptor plays a key role in various physiological processes, including inflammation and neurotransmission.
Anticancer Activity
The compound has been studied for anticancer activity as topoisomerase II alpha inhibitors . Topoisomerase II alpha is an enzyme that controls the overwinding or underwinding of DNA, and its inhibition can lead to DNA damage and cell death in cancer cells.
Inhibitor of Hh Signalling Cascade
The compound has been studied as an inhibitor of the Hedgehog (Hh) signalling cascade . The Hh pathway is crucial for cell differentiation, tissue polarity and cell proliferation. When this pathway is deregulated, it can lead to the development of cancer.
Synthesis of Fused Pyrazolo Derivatives
The compound has been used in the synthesis of fused pyrazolo derivatives . These derivatives have been studied for their potential medicinal properties, including anticancer activity.
Mechanism of Action
Target of Action
Similar compounds, such as triazole-pyrimidine hybrids, have been studied for their neuroprotective and anti-neuroinflammatory properties . These compounds have shown promising results in human microglia and neuronal cell models .
Mode of Action
Similar compounds have shown to inhibit nitric oxide (no) and tumor necrosis factor-α (tnf-α) production in lps-stimulated human microglia cells . They also reduced the expression of the endoplasmic reticulum (ER) chaperone, BIP, and apoptosis marker cleaved caspase-3 in human neuronal cells .
Biochemical Pathways
Similar compounds have shown to inhibit er stress, apoptosis, and the nf-kb inflammatory pathway . This suggests that the compound may have a similar effect on these biochemical pathways.
Result of Action
Similar compounds have shown promising neuroprotective and anti-inflammatory properties . They have shown to inhibit nitric oxide (NO) and tumor necrosis factor-α (TNF-α) production in LPS-stimulated human microglia cells . They also reduced the expression of the endoplasmic reticulum (ER) chaperone, BIP, and apoptosis marker cleaved caspase-3 in human neuronal cells .
properties
IUPAC Name |
2-[4-[6-(difluoromethyl)-2-methylpyrimidin-4-yl]piperazin-1-yl]-[1,3]thiazolo[4,5-c]pyridine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16F2N6S/c1-10-20-11(15(17)18)8-14(21-10)23-4-6-24(7-5-23)16-22-12-9-19-3-2-13(12)25-16/h2-3,8-9,15H,4-7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQFJDTFUWUNUEE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)N2CCN(CC2)C3=NC4=C(S3)C=CN=C4)C(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16F2N6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Difluoromethyl)-2-methyl-6-(4-{[1,3]thiazolo[4,5-c]pyridin-2-yl}piperazin-1-yl)pyrimidine |
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